![molecular formula C15H15N3O3 B5014667 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5014667.png)
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one
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Description
The compound “4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the given compound, can be achieved through several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles can be analyzed using single crystal X-ray diffraction methods . This allows for the study of intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and other groups in the molecule .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to their low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The compound’s solubility can be tested in various solvents, and its stability can be assessed under different conditions .Safety and Hazards
The safety and hazards associated with the compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety data sheets would provide information on hazards, handling, storage, and emergency procedures .
Future Directions
The 1,2,4-oxadiazole motif is of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The given compound, with its unique structure, could be a valuable addition to this field of research.
properties
IUPAC Name |
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-2-5-12-11(6-9)18(14(19)8-20-12)7-13-16-15(17-21-13)10-3-4-10/h2,5-6,10H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPFPHUQVHICGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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